molecular formula C11H8N2S B2699478 3-(1-benzothiophen-2-yl)-1H-pyrazole CAS No. 1007073-82-6

3-(1-benzothiophen-2-yl)-1H-pyrazole

Cat. No. B2699478
CAS RN: 1007073-82-6
M. Wt: 200.26
InChI Key: JXMXFAUOPSBJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(1-benzothiophen-2-yl)-1H-pyrazole” is a chemical compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a benzothiophene ring, which is a fused ring structure containing a benzene and a thiophene .

Scientific Research Applications

Serotonin Receptor Research

The compound has been used in the study of serotonin receptors, specifically the 5-HT1A receptor . The influence of arylpiperazine moiety and benzo [b]thiophene ring substitutions on binding affinity was studied . A promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .

Antimicrobial Activity

A chalcone derivative of the compound, (2E)-3-(1-benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one, has been synthesized and tested for antimicrobial activity . The compound was found to be effective against eight kinds of bacteria .

Antiparasitic Activity

The same chalcone derivative was also tested for antiparasitic activity, specifically against Leishmania major . It was found to have a MIC (minimum inhibitory concentration) of 5000 μg/mL .

Synthesis and Characterization

The compound has been synthesized and characterized using IR, NMR, and LC-MS/MS empirical methods . This research can provide valuable information for further studies and applications of the compound.

Docking Studies

Docking studies have been conducted to understand the interactions of the compound with biological targets . These studies can provide insights into the compound’s potential therapeutic applications.

Pharmacological Applications

The compound has been mentioned as having important pharmacological applications . While the specific applications are not detailed in the source, this suggests that the compound could have a wide range of uses in the field of pharmacology.

Safety and Hazards

The safety data sheet for a similar compound, “1-(1-Benzothiophen-2-yl)-2-bromo-1-ethanone”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

5-(1-benzothiophen-2-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-2-4-10-8(3-1)7-11(14-10)9-5-6-12-13-9/h1-7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMXFAUOPSBJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-benzothiophen-2-yl)-1H-pyrazole

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